molecular formula C20H33N3OS B3791123 4-(1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)morpholine

4-(1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)morpholine

Cat. No.: B3791123
M. Wt: 363.6 g/mol
InChI Key: SZOVAQJQNYSTLF-UHFFFAOYSA-N
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Description

The molecule appears to contain several functional groups, including a morpholine ring and a thiophene ring, both of which are common in pharmaceutical compounds . The presence of these groups could suggest potential bioactivity, but without specific studies, it’s impossible to say for certain.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine, piperidine, and thiophene rings. Each of these functional groups has distinct reactivity patterns, but predicting the overall reactivity of the molecule would require detailed study .

Mechanism of Action

Without specific biological studies, it’s impossible to predict the mechanism of action of this compound. Both morpholine and piperidine rings are found in various bioactive compounds, so it’s possible that this compound could have biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential bioactivity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future studies could focus on synthesizing this compound and studying its physical and chemical properties. If it shows promising bioactivity, it could be further studied as a potential pharmaceutical compound .

Properties

IUPAC Name

4-[1-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3OS/c1-2-8-21(9-3-1)16-19-6-7-20(25-19)17-22-10-4-5-18(15-22)23-11-13-24-14-12-23/h6-7,18H,1-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOVAQJQNYSTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(S2)CN3CCCC(C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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